molecular formula C12H17BrS B8001831 1-Bromo-3-n-hexylthiobenzene

1-Bromo-3-n-hexylthiobenzene

Cat. No.: B8001831
M. Wt: 273.23 g/mol
InChI Key: FJRPOAVYYBMSLE-UHFFFAOYSA-N
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Description

1-Bromo-3-n-hexylthiobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexylthio group. This compound is part of the broader class of aryl bromides, which are commonly used as intermediates in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-n-hexylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.

    Catalytic Processes: Employing catalysts to enhance the reaction rate and yield.

    Purification: Utilizing distillation and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-n-hexylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Electrophilic Aromatic Substitution: Uses electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Addition Products: Halogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-n-hexylthiobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-hexylthiobenzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to participate in various organic transformations. The hexylthio group can undergo oxidation, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Bromo-3-n-hexylthiobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of both the bromine atom and the hexylthio group, which provide a combination of reactivity and versatility not found in simpler aryl bromides.

Properties

IUPAC Name

1-bromo-3-hexylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrS/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPOAVYYBMSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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